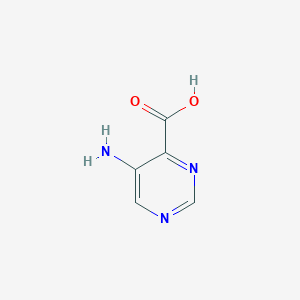

5-氨基嘧啶-4-羧酸

描述

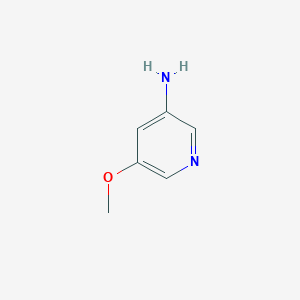

5-Aminopyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of aminopyrimidines. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of 5-aminopyrimidine-4-carboxylic acid is 5-cyanopyrimidine, which can be synthesized from 5-aminopyrimidine derivatives through the extended Sandmeyer reaction . The compound and its derivatives are of interest in various chemical and pharmaceutical research areas due to their potential biological activities and applications in drug development.

Synthesis Analysis

The synthesis of 5-aminopyrimidine derivatives can be achieved through different chemical reactions. For instance, 5-cyanopyrimidine derivatives are synthesized from 5-aminopyrimidine derivatives using the extended Sandmeyer reaction, followed by hydrolysis to obtain pyrimidine-5-carboxylic acids . Another example is the reaction of 5-benzoyloaminoorotic acid with POCl3 to form 2,4-dichloro-5-benzylo-aminopyrimidine-6-carboxylic acid lactam, which can then be heated with aliphatic and aromatic amines to yield corresponding amides .

Molecular Structure Analysis

The molecular structure of 5-aminopyrimidine-4-carboxylic acid derivatives is characterized by the presence of the pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. This structure is crucial for the biological activity of these compounds. The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to 5-aminopyrimidine-4-carboxylic acid, demonstrates the importance of regiocontrol in the cycloaddition reactions to obtain the desired triazole amino acids .

Chemical Reactions Analysis

5-Aminopyrimidine-4-carboxylic acid and its derivatives can undergo various chemical reactions. For example, the Dimroth rearrangement is a potential reaction pathway for triazole derivatives of 5-aminopyrimidine-4-carboxylic acid . However, this can be circumvented by employing ruthenium-catalyzed cycloaddition reactions. Additionally, the reaction of nitrous acid on 5-aminopyrimidine leads to the synthesis of 5-cyanopyrimidines and 5-carboxypyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminopyrimidine-4-carboxylic acid derivatives are influenced by their molecular structure. The presence of the amino group and the carboxylic acid moiety contributes to their reactivity and the formation of hydrogen bonds, which can affect their solubility and crystalline structure. Co-crystallizations of substituted salicylic acids with 4-aminopyridine, a compound structurally similar to 5-aminopyrimidine-4-carboxylic acid, have yielded diverse solid forms, demonstrating the impact of molecular interactions on the physical properties of these compounds .

科学研究应用

合成和结构研究

5-氨基嘧啶衍生物已用于各种合成和结构研究。例如,通过 Sandmeyer 反应从 5-氨基嘧啶衍生物合成的 5-氰基嘧啶衍生物被水解以获得嘧啶-5-羧酸。该方法有效且产率高,纯度高 (Hee,Kim Jae Soon 和 Huh,1969)。此外,5-芳基-4-氧代-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-7-羧酸是由 6-氨基嘧啶合成的,由于没有溶剂,该工艺具有高产率和环境效益。还研究了这些化合物的抗氧化性能 (Quiroga 等,2016)。

共晶形成

5-氨基嘧啶衍生物参与共晶的形成,有助于开发具有潜在应用的新材料。在一项研究中,形成了 2-氨基嘧啶和对苯二乙酸的共晶,展示了氨基嘧啶分子与羧酸基团形成氢键环的能力。这导致形成了由弱接触保持在一起的无限氢键链,揭示了这些化合物的超分子结构 (Chinnakali,Fun,Goswami,Mahapatra 和 Nigam,1999)。

抗氧化活性

已经探索了某些 5-氨基嘧啶衍生物的抗氧化性能。例如,描述了 5-芳基-4-氧代-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-7-羧酸的合成,并通过各种方法评估了它们的抗氧化活性,表明在该领域的潜在应用 (Quiroga 等,2016)。

分子加合物和相互作用

涉及氨基嘧啶衍生物的分子加合物一直是研究的主题。已经对 2-氨基嘧啶和 3-氨基-1,2,4-三唑与杂环羧酸的分子加合物进行了研究,提供了有关晶体结构和分子间相互作用的宝贵信息。这些研究有助于理解分子相互作用和新材料的设计 (Lynch 等,1998)。

潜在的医疗应用

在避免使用药物和剂量信息的同时,重要的是要注意 5-氨基嘧啶衍生物已被研究用于潜在的医疗应用。例如,5,6-二羟基嘧啶-4-羧酸已显示出作为丙型肝炎病毒 (HCV) NS5B 聚合酶抑制剂的希望。这一类抑制剂与酶的活性位点结合,表明潜在的治疗应用 (Stansfield 等,2004)。

液晶特性

已经探索了某些 5-氨基嘧啶衍生物的液晶特性。例如,合成了 5-芳基嘧啶-2-羧酸,并研究了它们的芳基酯的液晶性质。这项研究有助于开发具有特定光学性质的新材料 (Mikhaleva 等,1986)。

安全和危害

The safety data sheet for 5-Aminopyrimidine-4-carboxylic acid advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to influence several biochemical pathways related to inflammation .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Pyrimidines are known to exhibit anti-inflammatory effects, suggesting that they may modulate cellular responses to inflammation .

属性

IUPAC Name |

5-aminopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXXONFCDCIHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482789 | |

| Record name | 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyrimidine-4-carboxylic acid | |

CAS RN |

59950-53-7 | |

| Record name | 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)